13,14-Dihydro-15-keto-pgd2

Übersicht

Beschreibung

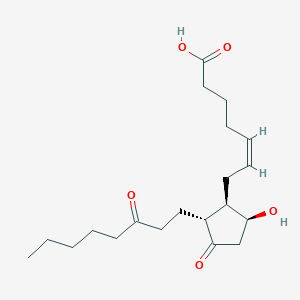

13,14-Dihydro-15-keto-PGD2 (DK-PGD2) is a major enzymatic metabolite of prostaglandin D2 (PGD2), a lipid mediator central to allergic and inflammatory responses. PGD2 is rapidly degraded in vivo through oxidation and dehydration, with DK-PGD2 formed via 15-hydroxy-prostaglandin dehydrogenase (15-PGDH) activity . Structurally, DK-PGD2 retains the cyclopentane ring of PGD2 but features a ketone group at position 15 and saturation of the 13,14 double bond .

DK-PGD2 is a highly selective agonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2), a G-protein-coupled receptor implicated in allergic asthma, atopic dermatitis, and other type 2 inflammatory diseases . It drives chemotaxis and activation of Th2 cells, eosinophils, and basophils, promoting the release of cytokines such as IL-4, IL-5, and IL-13 . Unlike PGD2, which binds both DP1 and CRTH2, DK-PGD2 exhibits negligible affinity for DP1, making it a critical mediator of CRTH2-specific pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 13,14-Dihydro-15-keto-Prostaglandin D2 is synthesized through the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15 of Prostaglandin D2 . The reaction typically involves the use of specific enzymes such as 15-hydroxy Prostaglandin Dehydrogenase and Prostaglandin Delta13-reductase .

Industrial Production Methods: Industrial production of 13,14-Dihydro-15-keto-Prostaglandin D2 involves biotechnological processes that utilize microbial or enzymatic systems to convert Prostaglandin D2 into its metabolite. These processes are optimized for high yield and purity .

Types of Reactions:

Oxidation: The compound undergoes further oxidation to form 11β-hydroxy compounds.

Reduction: The reduction of the double bond between carbon atoms 13 and 14 is a key step in its formation.

Substitution: Potential substitution reactions at various functional groups, although less common, can be explored.

Common Reagents and Conditions:

Oxidation: Enzymes such as 15-hydroxy Prostaglandin Dehydrogenase.

Reduction: Prostaglandin Delta13-reductase.

Major Products:

11β-hydroxy compounds: Formed through further metabolism of 13,14-Dihydro-15-keto-Prostaglandin D2.

Wissenschaftliche Forschungsanwendungen

CRTH2/DP2 Receptor Agonism

13,14-Dihydro-15-keto-PGD2 has been identified as a selective agonist for the CRTH2/DP2 receptor, which plays a critical role in mediating allergic responses and inflammation. This receptor is expressed on various immune cells, including eosinophils and Th2 cells, making it a target for modulating allergic reactions and asthma symptoms .

Cellular Senescence

Recent studies indicate that this compound is involved in cellular senescence processes. Elevated levels of this compound have been observed in senescent cells, suggesting its role as a biomarker for senolysis. In particular, its release during ABT-263-induced senolysis has been documented in human cell lines such as HEPG2 and HUVECs, indicating its potential use in understanding aging-related diseases .

Therapeutic Implications

Anti-inflammatory Applications

Due to its agonistic effects on the CRTH2 receptor, this compound may be useful in developing treatments for inflammatory conditions such as asthma and allergic rhinitis. By modulating the immune response through this pathway, it could help alleviate symptoms associated with these conditions .

Cancer Research

The role of this compound in cellular senescence also opens avenues for cancer research. Senescent cells can contribute to the tumor microenvironment; thus, targeting this compound could be beneficial in cancer therapies aimed at eliminating senescent cells that promote tumor growth .

Analytical Applications

Biomarker for Senolysis

The detection of this compound in biological samples (e.g., plasma and urine) serves as a potential biomarker for senolytic therapies. Its quantification can provide insights into the effectiveness of treatments aimed at reducing senescent cell populations in vivo .

Comparative Data Table

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on Cellular Senescence: Research demonstrated that treatment with ABT-263 led to increased levels of dihomo-15d-PGJ2 (a related compound) in senescent HEPG2 cells, indicating its potential as a marker for cellular aging processes .

- Inflammatory Response Modulation: In vitro studies have shown that this compound can significantly alter cytokine release profiles in immune cells, suggesting its utility in managing inflammatory diseases .

Wirkmechanismus

The compound exerts its effects by selectively binding to the DP2 receptor, a G-protein-coupled receptor involved in various physiological processes. Upon binding, it activates signaling pathways that regulate ion flux and inflammatory responses . In humans, it is further metabolized to form 11β-hydroxy compounds, which also play a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Receptor Selectivity and Signaling

DK-PGD2 is distinguished from other PGD2 metabolites by its exclusive CRTH2 agonism and lack of DP1 activity. Below is a comparative analysis of key compounds:

Key Findings:

- CRTH2 vs. DP1 Selectivity : DK-PGD2’s 600-fold lower affinity for DP1 compared to PGD2 minimizes off-target effects, making it a precise tool for studying CRTH2-mediated inflammation .

- Functional Divergence : While Δ12-PGD2 and 15-deoxy-Δ12,14-PGD2 also activate CRTH2, their weaker enzymatic stability or dual receptor interactions (e.g., PPARγ for PGJ2) result in distinct downstream effects .

Metabolic Stability and Bioactivity

- DK-PGD2 is more stable in plasma than PGD2 due to its reduced double bond and ketone group, prolonging its availability for CRTH2 signaling .

- 15-deoxy-Δ12,14-PGD2 accumulates in low concentrations but exhibits potent eosinophil-activating properties, suggesting a role in chronic inflammation .

- PGJ2 and its derivatives (e.g., 15-deoxy-Δ12,14-PGJ2) diverge functionally by activating nuclear receptors like PPARγ, which modulate lipid metabolism and inflammation .

Therapeutic Implications

- PGD2 and BW245C are used to dissect DP1 vs. CRTH2 pathways, with BW245C’s DP1 selectivity aiding in vasodilation studies .

Biologische Aktivität

13,14-Dihydro-15-keto-PGD2 (also referred to as dhk PGD2 ) is a significant metabolite of Prostaglandin D2 (PGD2), formed through the enzymatic pathway involving 15-hydroxy PG dehydrogenase. This compound has garnered attention due to its biological activities, particularly its role as a selective agonist for the CRTH2/DP2 receptor, which is implicated in various physiological processes including immune response and sleep regulation.

-

Receptor Agonism :

- CRTH2/DP2 Receptor : this compound selectively activates the CRTH2 receptor, which is primarily expressed in T-helper type 2 cells, eosinophils, and basophils. This activation leads to chemotaxis and other immune responses .

- Effects on cAMP Levels : Studies indicate that while DP1 receptor activation increases cyclic AMP (cAMP) levels, CRTH2 activation by dhk PGD2 results in decreased cAMP levels, illustrating a unique signaling pathway .

- Inhibition of Ion Flux :

- Metabolism and Excretion :

Biological Effects

- Sleep Regulation : Contrary to some expectations regarding PGD2's role in promoting sleep, studies have indicated that this compound does not induce sleep in experimental models. This suggests a complex role of prostaglandins in sleep physiology where specific receptors may dictate opposing effects .

- Role in Disease : Recent studies have identified dhk PGD2 as a potential biomarker for non-alcoholic steatohepatitis (NASH), with elevated levels observed in patients compared to controls. This highlights its potential utility in clinical diagnostics and understanding metabolic diseases .

Summary of Biological Activities

Case Studies on Biological Effects

Key Studies

- Hirai et al. (2001) : Demonstrated that dhk PGD2 induces chemotaxis in immune cells via the CRTH2 receptor, providing insights into its role in allergic responses and asthma .

- Rangachari & Betti (1993) : Investigated the effects of PGD2 metabolites on canine proximal colon physiology, highlighting the inhibitory effects on ion transport mechanisms .

- Recent Biomarker Studies : Identified dhk PGD2 as a leading candidate biomarker for distinguishing between non-alcoholic fatty liver disease (NAFL) and NASH through eicosanoid profiling .

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways involved in the biosynthesis and degradation of DK-PGD2 in mammalian systems?

DK-PGD2 is synthesized via the enzymatic conversion of prostaglandin D2 (PGD2) by 15-hydroxy-prostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to a ketone, forming the 13,14-dihydro-15-keto metabolite . Degradation involves further enzymatic modifications, such as β-oxidation or conjugation. Researchers should quantify metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and validate pathways via knockout models (e.g., 15-PGDH-deficient mice) or enzyme inhibitors .

Q. What experimental methods are recommended for detecting and quantifying DK-PGD2 in biological samples?

Sensitive detection requires LC-MS/MS for specificity, particularly given the structural similarity of prostaglandin metabolites. Immunoassays (e.g., ELISA) may cross-react with PGD2 or other analogs, necessitating validation via parallel reaction monitoring (PRM) in mass spectrometry . Internal standards, such as deuterated DK-PGD2 (DK-PGD2-d4), improve quantification accuracy .

Q. How does DK-PGD2 interact with the CRTH2/DP2 receptor compared to PGD2 and other metabolites?

DK-PGD2 binds CRTH2 with high affinity, similar to PGD2, but exhibits reduced potency in downstream signaling (e.g., cytokine secretion in type 2 innate lymphoid cells [ILC2s]). Competitive binding assays (radiolabeled ligand displacement) and calcium flux assays are critical for comparing receptor activation thresholds. Flow cytometry can assess CRTH2 surface expression in eosinophils or Th2 cells .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on DK-PGD2’s role in cytokine secretion across in vitro and in vivo asthma models?

While DK-PGD2 activates eosinophil shape change and ILC2 migration in vitro, its reduced cytokine secretion potency compared to PGD2 suggests metabolite-specific signaling modulation . In vivo, DK-PGD2 may synergize with other mediators (e.g., leukotrienes) to amplify inflammation. Researchers should use conditional knockout models (e.g., CRTH2-deficient mice) and multi-omics approaches (transcriptomics + metabolomics) to dissect contextual effects .

Q. What experimental designs are optimal for studying COX inhibitor effects on DK-PGD2 production in hyperoxic lung injury?

Aspirin and celecoxib differentially regulate COX-1/2 activity, altering DK-PGD2 levels in hyperoxia-exposed lungs. To isolate COX-2 contributions, use selective inhibitors (e.g., celecoxib) alongside COX-2−/− models. Measure BAL fluid prostaglandins via LC-MS/MS and correlate with macrophage chemotaxis assays .

Q. How can cross-species variability in CRTH2 expression and DK-PGD2 responsiveness be addressed in preclinical studies?

CRTH2 expression varies between humans and rodents (e.g., Rhesus monkeys show closer homology to humans in eosinophil responses). Validate receptor expression via Western blotting and functional assays (e.g., eosinophil shape change) across species. Use humanized mouse models or primary cell co-cultures to improve translational relevance .

Q. What strategies mitigate confounding effects of DK-PGD2’s non-enzymatic degradation products in long-term cell culture studies?

DK-PGD2 degrades into Δ12-PGJ2 under physiological conditions, which may activate PPARγ. Include stability controls (e.g., time-course LC-MS/MS) and use fresh metabolite preparations. Antagonists (e.g., fevipiprant) can isolate CRTH2-specific effects from off-target pathways .

Q. Methodological Considerations

- Data Contradiction Analysis : When DK-PGD2’s effects diverge between studies (e.g., cytokine secretion vs. cell migration), perform dose-response curves across multiple cell types and validate with genetic tools (CRTH2 siRNA) .

- Comparative Studies : Use structural analogs (e.g., 15-deoxy-Δ12,14-PGJ2) to distinguish CRTH2-dependent vs. -independent effects .

- Statistical Design : Account for donor variability in primary human cell studies by pooling cells from ≥5 donors and using mixed-effects models .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXYLYXIXYEST-KZTWKYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59894-07-4 | |

| Record name | 13,14-Dihydro-15-keto-PGD2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59894-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.